molecular formula C14H9Cl2N3O2 B7478662 3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one

3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one

Cat. No.: B7478662
M. Wt: 322.1 g/mol
InChI Key: YACZVIJMDDWMBM-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one is a chemical compound with the molecular formula C14H9Cl2N3O2. It is a member of the benzotriazinone family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate reagents to form the desired benzotriazinone structure. One common method involves the use of triethylamine as a catalyst in an ethanol solvent . The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with amines can lead to the formation of amide derivatives, while reactions with thiols can produce thioether compounds .

Scientific Research Applications

3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one stands out due to its unique benzotriazinone structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2/c15-9-5-6-13(11(16)7-9)21-8-19-14(20)10-3-1-2-4-12(10)17-18-19/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACZVIJMDDWMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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